3-Tritylmercapto-2-benzyl-propionic acid
Overview
Description
3-Tritylmercapto-2-benzyl-propionic acid: is a biochemical compound primarily used in proteomics research. It has the molecular formula C₂₉H₂₆O₂S and a molecular weight of 438.58 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Tritylmercapto-2-benzyl-propionic acid typically involves the following steps:
Starting Materials: Benzyl bromide and trityl mercaptan are commonly used as starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like tetrahydrofuran (THF).
Procedure: Benzyl bromide is reacted with trityl mercaptan under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
3-Tritylmercapto-2-benzyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tritylmercapto-2-benzyl-propionic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Tritylmercapto-2-benzyl-propionic acid involves its interaction with specific molecular targets. The compound can act as a thiol-protecting agent, preventing unwanted reactions of thiol groups in proteins and other biomolecules. It can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
3-Tritylsulfanyl-2-benzyl-propionic acid: Similar structure but with a different functional group.
2-Benzyl-3-mercaptopropionic acid: Lacks the trityl group, leading to different reactivity and applications.
3-Tritylmercapto-2-phenylpropionic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness:
3-Tritylmercapto-2-benzyl-propionic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both trityl and benzyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-benzyl-3-tritylsulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O2S/c30-28(31)24(21-23-13-5-1-6-14-23)22-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,24H,21-22H2,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFRVNPKDNEVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209514 | |
Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-07-3 | |
Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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